molecular formula C17H15BrClN3O6 B11276637 2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide

2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11276637
M. Wt: 472.7 g/mol
InChI Key: DWEQHMPODUJIGE-DNTJNYDQSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C16H15BrClN3O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of 2-(2-bromo-4-chlorophenoxy)acetohydrazide, which is then reacted with 2,4-dimethoxy-5-nitrobenzaldehyde under specific conditions to form the final product.

  • Preparation of 2-(2-bromo-4-chlorophenoxy)acetohydrazide

      Reagents: 2-bromo-4-chlorophenol, chloroacetic acid, hydrazine hydrate.

      Conditions: The reaction is typically carried out in an aqueous medium with the presence of a base such as sodium hydroxide.

      Procedure: 2-bromo-4-chlorophenol is reacted with chloroacetic acid to form 2-(2-bromo-4-chlorophenoxy)acetic acid, which is then converted to its hydrazide form using hydrazine hydrate.

  • Formation of the final compound

      Reagents: 2-(2-bromo-4-chlorophenoxy)acetohydrazide, 2,4-dimethoxy-5-nitrobenzaldehyde.

      Conditions: The reaction is typically carried out in an organic solvent such as ethanol, under reflux conditions.

      Procedure: The hydrazide is reacted with the aldehyde to form the final product through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine and chlorine atoms in the phenoxy ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-chlorophenoxy)acetohydrazide
  • 2-(2-bromo-4-chlorophenoxy)acetic acid
  • 2-(2-bromo-4-chlorophenoxy)acetohydrazone

Uniqueness

2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15BrClN3O6

Molecular Weight

472.7 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H15BrClN3O6/c1-26-15-7-16(27-2)13(22(24)25)5-10(15)8-20-21-17(23)9-28-14-4-3-11(19)6-12(14)18/h3-8H,9H2,1-2H3,(H,21,23)/b20-8+

InChI Key

DWEQHMPODUJIGE-DNTJNYDQSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br)[N+](=O)[O-])OC

Origin of Product

United States

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